molecular formula C14H19NO4 B13616219 Tert-butyl (3-(oxiran-2-ylmethoxy)phenyl)carbamate

Tert-butyl (3-(oxiran-2-ylmethoxy)phenyl)carbamate

Cat. No.: B13616219
M. Wt: 265.30 g/mol
InChI Key: SWOPRIJLSBJOML-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is a chemical compound with the molecular formula C14H19NO4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and an oxirane ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide. One common method includes the use of tert-butyl carbamate and 3-(oxiran-2-ylmethoxy)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted carbamates

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries.

Biology

The compound is studied for its potential biological activities. It can be used in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drug candidates targeting specific enzymes or receptors.

Industry

In the industrial sector, tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins or enzymes, leading to covalent modification. This can result in the inhibition of enzyme activity or alteration of protein function. The tert-butyl carbamate group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl (oxiran-2-ylmethyl)carbamate
  • tert-Butyl N-(2,3-epoxypropyl)carbamate

Uniqueness

tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. The combination of the oxirane ring and the tert-butyl carbamate group provides a versatile scaffold for chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[3-(oxiran-2-ylmethoxy)phenyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-10-5-4-6-11(7-10)17-8-12-9-18-12/h4-7,12H,8-9H2,1-3H3,(H,15,16)

InChI Key

SWOPRIJLSBJOML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC2CO2

Origin of Product

United States

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